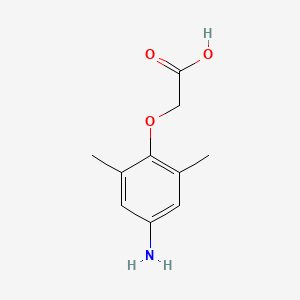

2-(4-Amino-2,6-dimethylphenoxy)acetic acid

Description

Contextual Significance of Phenoxyacetic Acid Derivatives in Chemical Sciences

Phenoxyacetic acid and its derivatives are foundational scaffolds in various fields of chemical science due to their versatile biological activities. nih.govresearchgate.net This structural motif is present in numerous compounds developed for pharmaceutical, agricultural, and industrial purposes. jetir.orgebi.ac.uk The O-phenyl derivative of glycolic acid, phenoxyacetic acid itself, serves as a key intermediate in the manufacturing of dyes, fungicides, pesticides, and pharmaceuticals. nih.govjetir.orgnih.gov

The broad utility of these derivatives stems from the core phenoxyacetic acid structure, which allows for extensive functionalization of the aromatic ring. These modifications significantly influence the molecule's biological and chemical properties. For instance, different substituents on the phenyl ring can modulate activity, leading to a wide spectrum of applications. This has made the phenoxyacetic acid scaffold a privileged structure in medicinal chemistry and materials science. nih.gov

Table 1: Examples of Marketed Formulations Containing the Phenoxyacetic Acid Moiety

| Compound Name | Chemical Structure Core | Medicinal Importance |

|---|---|---|

| Tiaprofenic acid | Phenoxyacetic acid | Non-steroidal anti-inflammatory |

| Tienilic acid | Phenoxyacetic acid | Antihypertensive, Diuretic |

| Etacrynic acid | Phenoxyacetic acid | Diuretic pharmacy180.com |

Overview of Research Trajectories for Aryloxyacetic Acid Scaffold Analogues

Research into aryloxyacetic acid analogues is a dynamic area, driven by the quest for new therapeutic agents and materials with tailored properties. Scientists are actively exploring how modifications to the aryloxyacetic acid scaffold can lead to novel biological activities. These investigations often involve synthesizing libraries of related compounds and screening them for various effects. researchgate.net

Key research trajectories include:

Antimicrobial Agents: Numerous studies have focused on synthesizing phenoxyacetic acid derivatives and evaluating their efficacy against various bacterial and fungal strains. jetir.orgnih.gov For example, certain derivatives have shown promising activity against Mycobacterium tuberculosis. nih.gov

Anti-inflammatory Agents: The scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). Recent research aims to develop new derivatives, such as selective COX-2 inhibitors, to achieve anti-inflammatory effects with fewer side effects. mdpi.com

Anticancer Research: Derivatives are being investigated for their cytotoxic activity against various cancer cell lines. Research has shown that specific substitutions on the phenoxyacetic acid structure can lead to significant antiproliferative activity. jetir.org

Metabolic Disorders: A new series of aryloxyacetic acids has been prepared and tested as peroxisome proliferator-activated receptor (PPARs) agonists, which are targets for treating metabolic diseases. nih.gov

Herbicidal Applications: The development of new herbicides based on the aryloxyacetic acid structure continues to be an important area of research in agricultural chemistry.

Table 2: Selected Research Areas for Aryloxyacetic Acid Analogues

| Research Area | Target/Application | Example Finding |

|---|---|---|

| Anti-mycobacterial | Mycobacterium tuberculosis H37Rv | Novel phenoxy acetic acids identified as interesting lead molecules. nih.gov |

| Anti-inflammatory | COX-2 Inhibition | Certain synthesized compounds showed significant COX-2 inhibition with IC50 in the range of 0.06–0.09 μM. mdpi.com |

| Multi-target Therapeutics | PPARs, FAAH, AChE | New aryloxyacetic acids showed dual activity as FAAH inhibitors and PPARα/γ agonists. nih.gov |

Historical Development and Initial Academic Interest in 2-(4-Amino-2,6-dimethylphenoxy)acetic acid Precursors

The academic journey of phenoxyacetic acid derivatives began in the late 19th century. The first preparation of the parent compound, phenoxyacetic acid, was reported in 1880, synthesized from sodium phenolate (B1203915) and sodium chloroacetate (B1199739) in hot water. wikipedia.org This reaction, a nucleophilic attack of the phenolate on the methylene (B1212753) carbon of chloroacetate, established a fundamental method for creating the ether linkage characteristic of this class.

The precursors to this compound, such as 2-(2,6-dimethylphenoxy)acetic acid, are synthesized using variations of this classic method. The synthesis typically involves the reaction of 2,6-dimethylphenol (B121312) with a haloacetic acid, like chloroacetic acid, in the presence of a base such as sodium hydroxide (B78521). google.comgoogle.com

The introduction of the amino group at the 4-position, to arrive at the title compound, would typically proceed through a nitrated intermediate. The likely precursor, 2-(2,6-dimethyl-4-nitrophenoxy)acetic acid, would be synthesized first. This nitro-substituted compound could then be reduced to form this compound. This nitro-to-amino reduction is a standard and well-documented transformation in organic synthesis, often achieved using reagents like palladium on carbon (Pd/C) with hydrogen gas. chemicalbook.com The initial academic interest in these precursors was driven by the desire to create a diverse range of molecules for biological screening, building upon the known activities of the core phenoxyacetic acid structure.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-(4-amino-2,6-dimethylphenoxy)acetic acid |

InChI |

InChI=1S/C10H13NO3/c1-6-3-8(11)4-7(2)10(6)14-5-9(12)13/h3-4H,5,11H2,1-2H3,(H,12,13) |

InChI Key |

VBBVKAACCNVDOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)O)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Amino 2,6 Dimethylphenoxy Acetic Acid and Its Core Scaffolds

Strategies for O-Alkylation and Aryloxyacetic Acid Formation

The formation of the aryloxyacetic acid structure is a critical step, typically achieved by forming an ether bond between a 2,6-dimethylphenol (B121312) precursor and a two-carbon acid-containing unit. This can be accomplished through several routes, primarily involving the alkylation of the phenolic hydroxyl group. The precursor, 2,6-dimethylphenol, is itself synthesized on an industrial scale through the vapor-phase alkylation of phenol (B47542) with methanol (B129727) over metal oxide catalysts. google.comresearchgate.netresearchgate.net

One common and effective strategy involves a two-step sequence: O-alkylation with an α-haloacetate ester, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. This approach is advantageous as the intermediate esters are often easier to purify than the corresponding acids.

The initial O-alkylation is typically a Williamson ether synthesis, where the phenoxide of the starting material reacts with an alkyl haloacetate, such as methyl or ethyl chloroacetate (B1199739). To facilitate this reaction, phase transfer catalysts (PTC) like tetra-n-butyl ammonium (B1175870) hydrogen sulfate (B86663) are often employed. unishivaji.ac.in These catalysts enhance the nucleophilicity of the phenoxide ion, allowing for milder reaction conditions and improved yields. unishivaji.ac.in Microwave irradiation has also been utilized to accelerate this reaction, significantly reducing reaction times.

Once the intermediate, methyl 2-(2,6-dimethylphenoxy)acetate, is formed and isolated, it undergoes hydrolysis to yield the carboxylic acid. This is typically achieved by refluxing the ester with a base, such as sodium hydroxide (B78521) (NaOH) in an alcohol-water mixture, followed by acidification with an acid like hydrochloric acid (HCl) to precipitate the final product. prepchem.com

Table 1: Representative Conditions for Esterification-Hydrolysis

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| Esterification | 2,6-dimethylphenol, Methyl Chloroacetate, Base (e.g., K2CO3), Phase Transfer Catalyst | Forms the intermediate ester, methyl 2-(2,6-dimethylphenoxy)acetate. |

| Hydrolysis | Methyl 2-(2,6-dimethylphenoxy)acetate, NaOH, Ethanol/Water, Reflux | Cleaves the ester group to form the sodium salt of the carboxylic acid. |

| Acidification | HCl (aq) | Protonates the carboxylate to yield the final aryloxyacetic acid. |

This table presents a generalized summary of common conditions for the esterification and hydrolysis approach.

A more direct route to the aryloxyacetic acid scaffold is the direct alkylation of the phenolic precursor with a haloacetic acid, most commonly monochloroacetic acid. google.comgoogle.com This method avoids the intermediate ester step. The reaction is typically carried out in an aqueous medium with a strong base, such as sodium hydroxide or potassium hydroxide. google.comgoogle.com The base serves two purposes: it deprotonates the phenol to form the more nucleophilic phenoxide and neutralizes the chloroacetic acid.

The process involves dissolving the 2,6-dimethylphenol and monochloroacetic acid in an aqueous NaOH solution and heating the mixture, often to reflux, for several hours. google.comgoogle.com After the reaction is complete, the solution is cooled and acidified to precipitate the 2-(2,6-dimethylphenoxy)acetic acid product. google.com The yield and reaction time can be optimized by controlling factors such as the molar ratio of reactants and the reaction temperature, which is often maintained between 110°C and 150°C. google.comgoogle.comgoogle.com

Introduction of the Amino Group at the Para Position

With the 2-(2,6-dimethylphenoxy)acetic acid scaffold in hand, the next critical transformation is the introduction of an amino group at the para-position (C4) of the benzene (B151609) ring.

The most established and widely used method for introducing a para-amino group onto an activated phenyl ring is a two-step nitration-reduction sequence.

First, the 2-(2,6-dimethylphenoxy)acetic acid is subjected to electrophilic aromatic substitution via nitration. Due to the ortho-directing nature of the methyl groups and the ether linkage, the nitro group is selectively directed to the para position. The nitration is typically carried out using concentrated nitric acid in a solvent such as glacial acetic acid or sulfuric acid at controlled temperatures, often ranging from 0°C to 30°C, to prevent side reactions. google.com This yields the intermediate, 2-(4-nitro-2,6-dimethylphenoxy)acetic acid.

In the second step, the nitro group is reduced to the primary amine. This reduction can be accomplished through various methods:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on a support, under an atmosphere of hydrogen gas. google.comchemicalbook.com

Chemical Reduction: Classic chemical reduction methods can also be employed. These include the use of metals in acidic media (e.g., tin and hydrochloric acid) or reduction with reagents like ferrous sulfate in aqueous ammonia (B1221849). google.comorgsyn.org

Table 2: Common Reagents for Nitration-Reduction Sequence

| Step | Reagent System | Purpose |

|---|---|---|

| Nitration | Concentrated HNO3 in Acetic Acid | Electrophilic addition of a nitro (-NO2) group at the para-position. |

| Reduction | H2, Pd/C in Ethanol | Reduction of the nitro group to a primary amine (-NH2). |

| Reduction | FeSO4, NH3 (aq) | Alternative chemical reduction of the nitro group. |

This table summarizes common reagent systems used for the nitration and subsequent reduction to install the para-amino group.

While the nitration-reduction sequence is predominant, other methods for forming carbon-nitrogen bonds could theoretically be applied, most notably reductive amination. Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source, like ammonia, to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.eduorganic-chemistry.org

For this pathway to be applicable, a precursor such as 2-(4-formyl-2,6-dimethylphenoxy)acetic acid would be required. This aldehyde could then be reacted with ammonia in the presence of a selective reducing agent. A variety of reducing agents are suitable for this transformation, including sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride, which are known for their mildness and high functional group tolerance. harvard.edu More recently, catalytic systems using molecular hydrogen (H2) and ammonia, sometimes with ruthenium-based catalysts, have been developed for the reductive amination of carboxylic acids, presenting a sustainable alternative. researchgate.net

Stereoselective and Enantioselective Synthesis Approaches for Analogues

The parent compound, 2-(4-amino-2,6-dimethylphenoxy)acetic acid, is achiral. However, stereoselective and enantioselective synthesis becomes crucial when preparing analogues that possess one or more chiral centers. A common point for introducing chirality is at the α-carbon of the acetic acid side chain (the carbon atom adjacent to the carboxyl group).

The synthesis of such chiral analogues often relies on well-established methodologies in asymmetric synthesis. One powerful approach involves the use of a recyclable chiral auxiliary. For instance, bislactim ethers derived from chiral amino acids can be used to control the stereochemistry of alkylation reactions. sciforum.net In a typical sequence, the lithium salt of a chiral bislactim ether is reacted with a suitable electrophile, allowing for a highly diastereoselective formation of a new carbon-carbon bond, which ultimately establishes the desired stereocenter on the side chain. sciforum.net

Another strategy for preparing enantiomerically enriched α-substituted aryloxyacetic acids is the Strecker synthesis. This method involves the reaction of a ketone precursor with an amine and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the α-amino acid. nih.gov By using a chiral amine or a chiral catalyst, the stereochemical outcome of the addition can be controlled. These methods provide a versatile toolkit for accessing a wide range of stereochemically defined analogues for further investigation.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Each step of the synthetic sequence—etherification, nitration, and reduction—presents variables that can be fine-tuned.

For the initial Williamson ether synthesis of the 2-(2,6-dimethylphenoxy)acetic acid scaffold, several parameters can be optimized. The choice of base, solvent, temperature, and the stoichiometry of the reactants all play a significant role. Patents describe methods where the addition of sodium hydroxide and haloacetic acid is staged to control the reaction, which can improve yields and reduce the consumption of starting materials. google.com For instance, controlling the temperature below 35°C during the initial addition of sodium hydroxide can prevent side reactions. google.com The reaction time is also a key variable, with some procedures requiring reflux for several hours to ensure complete conversion. google.com

The nitration step requires careful control to ensure selective introduction of the nitro group at the 4-position and to avoid over-nitration or degradation of the starting material. Key variables for optimization include:

| Parameter | Conditions to Optimize | Rationale |

| Nitrating Agent | Varying the ratio of nitric acid to sulfuric acid. | The concentration of the nitronium ion (NO₂⁺) is dependent on this ratio, which in turn affects the reaction rate and selectivity. |

| Temperature | Typically low temperatures (e.g., 0-10°C) are employed. | Nitration is a highly exothermic reaction. Low temperatures help to control the reaction rate and prevent the formation of undesired byproducts. |

| Reaction Time | Monitoring the reaction progress over time. | Insufficient time can lead to incomplete reaction, while excessive time may result in the formation of impurities. |

For the final reduction of the nitro group, the optimization focuses on the choice of catalyst, hydrogen pressure, temperature, and solvent. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate (B1220265) in the presence of a catalyst such as Pd/C, offers a milder and often safer alternative to using hydrogen gas. mdpi.com The efficiency of the reduction can be highly dependent on the catalyst activity and the reaction conditions.

| Parameter | Conditions to Optimize | Rationale |

| Catalyst | Screening different catalysts (e.g., Pd/C, Pt/C, Raney Ni) and catalyst loading. | The choice of catalyst can significantly impact the reaction rate and selectivity. |

| Hydrogen Source | Optimizing the pressure of H₂ gas or the concentration of the hydrogen donor (e.g., ammonium formate). | Ensures a sufficient supply of the reducing agent for complete conversion. |

| Solvent | Testing various solvents like ethanol, methanol, or ethyl acetate. | The solvent can affect the solubility of the reactants and the activity of the catalyst. |

| Temperature | Adjusting the reaction temperature. | Higher temperatures can increase the reaction rate but may also lead to side reactions. |

Analytical Methodologies for Purity Assessment and Structural Elucidation of Synthetic Intermediates and Final Compound

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of the synthetic intermediates and the final this compound product. These methods are crucial for confirming the chemical structure, assessing purity, and identifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final compound and monitoring the progress of the synthesis. lcms.czhelsinki.fi A reversed-phase HPLC method, often coupled with a UV detector, is typically employed. The choice of the stationary phase (e.g., C18 column), mobile phase composition (often a mixture of acetonitrile (B52724) or methanol and water with a pH modifier like formic or acetic acid), and flow rate are optimized to achieve good separation of the target compound from starting materials, intermediates, and byproducts. tandfonline.comnih.gov For aromatic amines, derivatization can sometimes be used to enhance detection sensitivity, particularly with fluorescence detection. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the intermediates and the final product. nih.gov By providing mass-to-charge ratio (m/z) information, LC-MS can definitively identify the desired compound and help in the structural elucidation of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for the structural elucidation of organic molecules.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see characteristic signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, the methyl protons, and the amine protons.

¹³C NMR provides information about the carbon skeleton of the molecule.

Two-dimensional NMR techniques, such as HSQC , can be used to correlate proton and carbon signals, further aiding in the unambiguous assignment of the structure. hmdb.ca

Infrared (IR) Spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-H stretch of the amine, and the C-O stretch of the ether linkage would be expected in the IR spectrum of the final compound.

The following table summarizes the key analytical techniques and their applications in the analysis of this compound and its intermediates.

| Analytical Technique | Application | Information Obtained |

| HPLC | Purity assessment, reaction monitoring | Quantitative purity, retention time |

| LC-MS | Molecular weight confirmation, impurity identification | Mass-to-charge ratio (m/z) |

| ¹H NMR | Structural elucidation | Chemical shift, integration, coupling constants of protons |

| ¹³C NMR | Structural elucidation | Chemical shift of carbon atoms |

| IR Spectroscopy | Functional group identification | Characteristic vibrational frequencies |

Through the synergistic use of these analytical methodologies, the identity, purity, and structure of this compound and its synthetic precursors can be rigorously established.

Chemical Transformations and Derivatization of 2 4 Amino 2,6 Dimethylphenoxy Acetic Acid

Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, most commonly through the formation of amide bonds. This can be achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a suitable coupling agent.

Formation of N-Substituted Acetamides from 2-(4-Amino-2,6-dimethylphenoxy)acetic acid

The synthesis of N-substituted acetamides from this compound is a direct application of standard amidation protocols. The reaction typically involves the activation of the carboxylic acid, followed by nucleophilic attack by an amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The choice of solvent is typically a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

The general reaction scheme involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide and a urea (B33335) byproduct.

A variety of primary and secondary amines can be employed in this reaction, leading to a diverse library of N-substituted acetamide (B32628) derivatives. The reaction conditions are generally mild, proceeding at room temperature.

Table 1: Synthesis of N-Substituted Acetamides

| Amine | Coupling Agent | Solvent | Product |

| Aniline | EDC/HOBt | DMF | N-phenyl-2-(4-amino-2,6-dimethylphenoxy)acetamide |

| Benzylamine | DCC | DCM | N-benzyl-2-(4-amino-2,6-dimethylphenoxy)acetamide |

| Morpholine | HATU | DMF | 2-(4-amino-2,6-dimethylphenoxy)-1-(morpholino)ethan-1-one |

| Piperidine | PyBOP | DCM | 2-(4-amino-2,6-dimethylphenoxy)-1-(piperidin-1-yl)ethan-1-one |

Peptide Conjugation Strategies with this compound

The carboxylic acid functionality of this compound makes it a suitable candidate for conjugation to the N-terminus of peptides or amino acids. This process, known as peptide coupling, follows the same fundamental principles as amide bond formation. The choice of coupling reagent is critical to ensure efficient reaction and to minimize racemization of the chiral amino acid residues in the peptide.

Commonly used peptide coupling reagents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium salts like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). These reagents are known for their high efficiency and their ability to suppress racemization, particularly when used with additives like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).

The strategy for peptide conjugation involves dissolving the N-terminally protected peptide and this compound in an appropriate solvent, followed by the addition of the coupling reagent and a tertiary base, such as diisopropylethylamine (DIEA), to neutralize the acidic protons and facilitate the reaction.

Reactions Involving the Aromatic Amino Group

The 4-amino group on the phenoxy ring provides another key site for derivatization, allowing for the introduction of a wide range of substituents through acylation, sulfonylation, and participation in the formation of heterocyclic rings.

Acylation and Sulfonylation of the 4-Amino Moiety

The primary aromatic amino group of this compound can be readily acylated using acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction leads to the formation of the corresponding N-acyl derivatives. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (B95107) (THF) at room temperature.

Similarly, sulfonylation of the amino group can be achieved by reacting the compound with a sulfonyl chloride in the presence of a base. This results in the formation of a sulfonamide linkage. The choice of the acylating or sulfonylating agent allows for the introduction of a wide variety of functional groups, thereby modifying the physicochemical properties of the parent molecule.

Table 2: Acylation and Sulfonylation of the 4-Amino Moiety

| Reagent | Base | Solvent | Product |

| Acetyl chloride | Pyridine | DCM | 2-(4-acetamido-2,6-dimethylphenoxy)acetic acid |

| Benzoyl chloride | Triethylamine | THF | 2-(4-benzamido-2,6-dimethylphenoxy)acetic acid |

| Methanesulfonyl chloride | Pyridine | DCM | 2-(2,6-dimethyl-4-(methylsulfonamido)phenoxy)acetic acid |

| p-Toluenesulfonyl chloride | Triethylamine | THF | 2-(2,6-dimethyl-4-(4-methylphenylsulfonamido)phenoxy)acetic acid |

Formation of Heterocyclic Rings Incorporating the Amino Group

The presence of the aromatic amino group, in conjunction with the carboxylic acid moiety, allows for the construction of various heterocyclic ring systems. These reactions often involve condensation with bifunctional reagents. For instance, condensation of this compound with ortho-phenylenediamines in the presence of a dehydrating agent like polyphosphoric acid (PPA) can lead to the formation of benzimidazole (B57391) derivatives.

Similarly, reaction with 1,2-dicarbonyl compounds can yield quinoxaline (B1680401) derivatives. The formation of benzodiazepine (B76468) rings is also conceivable through reaction with appropriate precursors, such as 2-aminobenzophenones, followed by cyclization. These reactions significantly expand the structural diversity of derivatives that can be accessed from this starting material.

Modifications of the Dimethyl Substituents on the Phenoxy Ring

The two methyl groups on the phenoxy ring represent the most inert positions of the molecule. However, under specific and often forcing reaction conditions, these benzylic positions can undergo chemical modification.

The most common transformations of benzylic methyl groups are oxidation and halogenation. Oxidation to carboxylic acids typically requires strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. chemspider.com Milder conditions can sometimes be employed to achieve partial oxidation to the corresponding aldehydes or alcohols. science.govthieme-connect.de

Benzylic halogenation, particularly bromination, can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and often requires photochemical or thermal initiation. koreascience.krmasterorganicchemistry.comnih.gov These reactions proceed via a free radical mechanism, where a benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical, which then reacts with a halogen source. masterorganicchemistry.com The introduction of a halogen at the benzylic position provides a handle for further functionalization through nucleophilic substitution reactions.

It is important to note that these reactions may lack selectivity, potentially leading to a mixture of mono- and di-halogenated products on one or both methyl groups, as well as potential reactions at other sites of the molecule if not properly controlled.

Lack of Publicly Available Research Data on Specific Applications of this compound

Despite a comprehensive search of scientific literature and patent databases, there is currently a lack of publicly available information regarding the specific chemical transformations, prodrug strategies, and synthesis of advanced materials involving the compound This compound .

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "" with a focus on prodrug strategies and advanced materials as requested. The absence of primary research in these areas prevents the generation of content that would meet the required standards of scientific accuracy and detail.

Further research and development in the fields of medicinal chemistry and materials science may, in the future, explore the potential of this compound, at which point such an article could be composed. However, based on the current state of published scientific knowledge, the requested information is not available.

Structure Activity Relationship Sar Studies of 2 4 Amino 2,6 Dimethylphenoxy Acetic Acid Derivatives

Impact of Carboxylic Acid Modifications on Biological/Biochemical Interactions

Modification of the carboxylic acid to its corresponding esters has been explored to modulate the compound's activity. For instance, the synthesis and evaluation of ester derivatives of structurally related compounds have shown that these modifications can lead to short-acting agents. nih.gov While specific data for 2-(4-Amino-2,6-dimethylphenoxy)acetic acid esters is not extensively detailed in publicly available literature, the general principle suggests that esterification can alter the compound's polarity, membrane permeability, and metabolic stability.

Role of the 4-Amino Group in Modulating Molecular Recognition

The 4-amino group on the phenyl ring is another pivotal feature of the this compound structure. Its basicity and hydrogen-bonding potential are crucial for molecular recognition and interaction with biological targets.

Studies on the structurally related antiarrhythmic agent tocainide (B1681335), which also possesses a primary amine, have highlighted the importance of this group for its activity. Tocainide's mechanism of action involves blocking sodium channels, and the amino group is a key pharmacophoric element for this interaction. drugbank.comresearchgate.net It is believed that at physiological pH, the amino group is protonated, allowing for electrostatic interactions with negatively charged residues in the binding site of the sodium channel.

Modifications of the amino group, such as N-benzylation, have been shown to increase the lipophilicity and alter the use-dependent block of sodium channels in tocainide analogues. researchgate.net This suggests that while the primary amino group is important, its substitution can fine-tune the pharmacological profile of the molecule. These findings on tocainide provide a strong rationale for the essential role of the 4-amino group in the biological activity of this compound, likely mediating key binding interactions.

Influence of 2,6-Dimethyl Substitution on Conformation and Binding Affinity

The presence of two methyl groups at the 2 and 6 positions of the phenoxy ring is a defining characteristic of this compound. These substituents have a profound impact on the molecule's conformation and, consequently, its binding affinity to its biological target.

The 2,6-dimethyl substitution provides steric hindrance that restricts the rotation of the phenoxy ring relative to the rest of the molecule. This conformational constraint can be crucial for locking the molecule into a bioactive conformation, which is the specific three-dimensional shape required for optimal interaction with its receptor. In a series of antiarrhythmic alpha,alpha-diaryl-1-piperidinebutanols, it was found that the 2,6-dimethylpiperidine (B1222252) group yielded compounds with the most favorable antiarrhythmic profiles, underscoring the potential importance of such substitution patterns in related pharmacophores. nih.gov

Furthermore, these methyl groups contribute to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to access binding pockets that have hydrophobic regions. The precise orientation of these methyl groups can lead to favorable van der Waals interactions within the binding site, thereby enhancing binding affinity.

Effect of Linker Chain Length and Flexibility in this compound Analogues

The acetic acid side chain in this compound acts as a linker between the substituted phenoxy ring and the carboxylic acid group. The length and flexibility of this linker are critical parameters that determine the spatial relationship between these two key functional moieties.

Alterations in the linker, such as increasing its length by introducing additional methylene (B1212753) groups or modifying its flexibility by incorporating rigid elements like double bonds or rings, would directly impact the ability of the carboxylic acid group to reach and interact with its specific binding subsite on the receptor. An optimal linker length and flexibility are necessary to ensure the correct orientation of the key interacting groups for maximal biological response.

Comparative SAR with Related Phenoxyacetic Acid Scaffolds

The structure-activity relationships of this compound can be further understood by comparing them with those of other biologically active phenoxyacetic acid derivatives. This class of compounds has been explored for various therapeutic applications, and comparative SAR can reveal common pharmacophoric features as well as determinants of selectivity.

For instance, many class I antiarrhythmic drugs, which act by blocking sodium channels, share common structural motifs. derangedphysiology.com These often include an aromatic portion, a linker, and an amino group. The 2,6-dimethylphenyl group of this compound is a common feature in several local anesthetics and class Ib antiarrhythmics like lidocaine (B1675312) and tocainide. drugbank.comnih.gov The SAR of these related compounds often points to the importance of the aromatic ring substitution and the nature of the amino group for their sodium channel blocking activity.

By comparing the effects of similar structural modifications across different phenoxyacetic acid scaffolds, researchers can identify which structural elements are essential for a particular biological activity and which can be modified to improve properties such as potency, selectivity, and pharmacokinetic profile.

Molecular Interactions and Mechanistic Investigations of 2 4 Amino 2,6 Dimethylphenoxy Acetic Acid and Its Analogues

Biochemical Pathway Modulation by 2-(4-Amino-2,6-dimethylphenoxy)acetic acid

The modulation of biochemical pathways is a cornerstone of pharmacological intervention. While direct studies on the comprehensive biochemical pathway modulation by this compound are not extensively documented, the activities of its structural analogues suggest potential areas of influence. For instance, the phenoxyacetic acid scaffold is a core component of a class of herbicides that act as synthetic auxins. These compounds are known to be transported by PIN-FORMED auxin transporters and can be modified by acyl acid amido synthetases, indicating a potential for interaction with pathways related to hormone transport and metabolism in plant systems. In mammalian systems, phenoxyacetic acid derivatives are recognized for their diverse biological activities, including roles as non-steroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents, suggesting interactions with pathways involved in inflammation and blood pressure regulation. jetir.org The core structure is also found in drugs targeting metabolic diseases, hinting at a potential role in modulating metabolic pathways.

Enzyme Inhibition Profiles and Kinetic Analyses

The ability of a compound to inhibit specific enzymes is a key determinant of its therapeutic utility. Research into this compound and its analogues has revealed interactions with several classes of enzymes.

Interaction with Reverse Transcriptase Enzymes

A close structural analogue, (2,6-Dimethylphenoxy)acetic acid, has been identified as a potent inhibitor of the reverse transcriptase enzyme. biosynth.com This enzyme is crucial for the replication of retroviruses like HIV. The inhibitory mechanism of this analogue involves binding to both the nucleotide substrate and the polymerase enzyme, thereby blocking the synthesis of DNA from an RNA template. biosynth.com This finding suggests that this compound may also possess antiviral properties by targeting reverse transcriptase. The specific interactions and the kinetic profile of this inhibition warrant further investigation to determine the precise mechanism, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor.

Modulation of Protein Kinase Activity, e.g., CK2

Protein kinase CK2 is a constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is often associated with cancer. While direct evidence of this compound modulating CK2 activity is not available, the broader class of carboxylic acid derivatives has been explored for CK2 inhibition. jst.go.jp Numerous ATP-competitive inhibitors of CK2 have been developed, some of which feature carboxylic acid moieties that interact with the ATP-binding site of the enzyme. acs.org Given the structural features of this compound, its potential to interact with the ATP-binding pocket of CK2 remains a plausible area for future research.

Inhibition of Proteolytic Enzymes, e.g., Cathepsin K

Cathepsin K, a lysosomal cysteine protease, is highly expressed in osteoclasts and plays a critical role in bone resorption. nih.govfrontiersin.org Consequently, inhibitors of Cathepsin K are being investigated as potential treatments for osteoporosis. nih.govfrontiersin.org Research has led to the design and synthesis of 4-aminophenoxyacetic acids as a novel class of reversible Cathepsin K inhibitors. nih.govnih.gov One such compound demonstrated a potent inhibitory activity with an IC50 value of 4.8 nM against human Cathepsin K. nih.gov This class of compounds is believed to exert its inhibitory effect without forming a covalent bond with the catalytic cysteine residue. nih.gov The structural similarity of this compound to this class of inhibitors strongly suggests its potential as a Cathepsin K inhibitor.

| Compound Class | Target Enzyme | IC50 Value | Reference |

| 4-Aminophenoxyacetic acid derivative | Human Cathepsin K | 4.8 nM | nih.gov |

Studies on Acyl Acid Amido Synthetases

Acyl acid amido synthetases are enzymes that conjugate amino acids to various carboxylic acids. In the context of plant biology, the acyl acid amido synthetase GH3.15 from Arabidopsis has been shown to modify auxinic phenoxyalkanoic acid herbicides. This enzymatic modification represents a mechanism of herbicide metabolism and detoxification in plants. While this does not directly pertain to the inhibition of these enzymes by this compound in a therapeutic context, it highlights a potential interaction with this enzyme class that could be relevant in environmental or agricultural sciences.

Receptor Binding Studies and Agonist/Antagonist Characterization, e.g., S1P1 Receptors, PPARs

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action, leading to either activation (agonism) or blockade (antagonism) of downstream signaling pathways.

S1P1 Receptors

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in the trafficking of lymphocytes. Modulators of the S1P1 receptor are used in the treatment of autoimmune diseases like multiple sclerosis. While there is no direct evidence linking this compound to S1P1 receptor modulation, it is noteworthy that Cathepsin K-deficient osteoclasts have been found to secrete more sphingosine-1-phosphate, which in turn enhances osteoblastic bone formation. frontiersin.org This indirect connection suggests a potential interplay between pathways involving Cathepsin K and S1P signaling, though a direct interaction of the compound with S1P1 receptors remains to be investigated.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that are key regulators of lipid and glucose metabolism. They are therapeutic targets for metabolic disorders such as dyslipidemia and type 2 diabetes. nih.gov The phenoxyacetic acid scaffold has been identified as a structural motif in compounds that act as PPAR agonists. Specifically, various phenoxyacetic acid derivatives have been developed as potent and selective agonists for PPARα and partial agonists for PPARδ. For instance, one oxybenzylglycine based compound was found to be a potent PPARα agonist with an EC50 of 10 nM. nih.gov These findings suggest that this compound, by virtue of its phenoxyacetic acid core, may also function as a modulator of PPAR activity. Further studies would be required to determine its specific affinity for the different PPAR isoforms (α, δ, and γ) and to characterize it as an agonist or antagonist.

| Compound Class | Receptor Target | Activity | EC50 Value | Reference |

| Oxybenzylglycine derivative | Human PPARα | Agonist | 10 nM | nih.gov |

| Phenoxyacetic acid derivative | Free fatty acid receptor 1 (FFA1) | Agonist | 62.3 nM | nih.gov |

Investigation of Cellular Uptake and Intracellular Localization Mechanisms

Currently, there is a lack of specific research detailing the mechanisms by which this compound enters cells and where it accumulates within the cellular environment. Studies on structurally related compounds may offer potential insights, but direct evidence for this specific molecule is wanting.

For instance, research on the antivascular agent 5,6-dimethylxanthenone-4-acetic acid (DMXAA), which shares some structural similarities, has suggested a mechanism of passive diffusion for cellular uptake. nih.gov The uptake of DMXAA was found to be rapid, pH-dependent, and not significantly affected by temperature or metabolic inhibitors, which are characteristic of passive transport across the cell membrane. nih.gov However, it is crucial to note that these findings pertain to a different molecule and cannot be directly extrapolated to this compound without dedicated experimental verification. The presence of the amino and dimethyl groups on the phenoxy ring, as well as the acetic acid side chain, would influence the compound's physicochemical properties, such as its lipophilicity and ionization state, which are critical determinants of cellular uptake.

Induction of Specific Cellular Responses, e.g., Apoptosis in in vitro Cell Lines

For example, novel phenoxyacetamide derivatives have been shown to be potent inducers of apoptosis in HepG2 liver cancer cells. mdpi.com These compounds were found to significantly increase the percentages of both early and late apoptotic cells compared to untreated controls. mdpi.com The mechanism of action for these derivatives was linked to the inhibition of PARP-1, a key enzyme involved in DNA repair and apoptosis. mdpi.com

Another broad area of research involves aryloxyacetic acids as agonists for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating various cellular processes. nih.gov While some of these compounds have been investigated for their therapeutic potential, specific apoptotic effects are not the primary focus and are highly structure-dependent.

The table below summarizes findings for related, but distinct, compounds, highlighting the absence of specific data for this compound.

| Compound/Class | Cell Line | Observed Effect | Mechanism of Action |

| Phenoxyacetamide derivatives | HepG2 | Induction of apoptosis and necrosis | PARP-1 Inhibition |

| 5,6-dimethylxanthenone-4-acetic acid (DMXAA) | Various human tumor lines | Cellular uptake, NF-κB activation | Passive diffusion, protein binding |

| Aryloxyacetic acids | Not specified | PPARα and PPARγ agonism | Receptor activation |

Based on a comprehensive search of available scientific literature and chemical databases, there is no specific published research on "this compound" corresponding to the detailed computational and theoretical investigations requested in the provided outline.

The topics listed—including quantum chemical calculations, molecular docking simulations, and QSAR modeling—are established methods for chemical analysis. However, studies applying these specific techniques to "this compound" have not been found in the public domain.

Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for this specific compound as per the instructions. While research exists for related phenoxyacetic acid derivatives chalcogen.romdpi.com, applying those findings to the subject compound would be scientifically inaccurate and violate the strict requirement to focus solely on "this compound."

Computational and Theoretical Investigations of 2 4 Amino 2,6 Dimethylphenoxy Acetic Acid

In Silico Screening and Virtual Library Design Incorporating the 2-(4-Amino-2,6-dimethylphenoxy)acetic acid Scaffold

In silico screening and the design of virtual libraries are powerful computational techniques that have become integral to modern drug discovery. These methods allow for the rapid and cost-effective evaluation of vast numbers of chemical compounds against biological targets, helping to identify promising lead candidates for further development. While specific research focusing exclusively on the in silico screening of the this compound scaffold is not extensively documented in publicly available literature, the principles and methodologies are widely applied to the broader class of phenoxyacetic acid derivatives. This section will detail the computational approaches that can be, and likely are, utilized for the investigation of compounds based on this scaffold.

The core of in silico screening lies in the use of computational models to predict the interaction between a small molecule and a biological target, such as a protein or enzyme. This process typically begins with the three-dimensional structure of the target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling.

Virtual screening can be broadly categorized into two main approaches: structure-based and ligand-based. Structure-based virtual screening (SBVS) relies on the 3D structure of the target protein to dock a library of compounds into the binding site and estimate the binding affinity. nih.gov Ligand-based virtual screening (LBVS), on the other hand, is employed when the structure of the target is unknown. It uses the information from a set of known active compounds to identify new molecules with similar properties that are also likely to be active.

Virtual Library Design

The this compound scaffold provides a versatile framework for the design of virtual libraries. By systematically modifying the functional groups at various positions on the phenoxyacetic acid core, a vast and diverse chemical space can be explored. For instance, the amino group, the methyl groups on the benzene (B151609) ring, and the carboxylic acid moiety can all be subjected to a wide range of chemical modifications.

The design of these libraries is often guided by principles of medicinal chemistry and quantitative structure-activity relationship (QSAR) studies. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. chalcogen.roresearchgate.net For phenoxyacetic acid derivatives, QSAR studies can help identify the key structural features that contribute to their therapeutic effects, guiding the design of new analogs with improved potency and selectivity. chalcogen.roresearchgate.net

In Silico Screening Workflow

A typical in silico screening campaign for compounds incorporating the this compound scaffold would involve several key steps:

Target Selection and Preparation: The first step is to identify a biological target relevant to a specific disease. The 3D structure of this target is then prepared for docking, which may involve adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Compound Library Preparation: A virtual library of compounds based on the this compound scaffold is generated. This can be a custom-designed library or a collection of commercially available compounds. The 3D structures of these compounds are optimized to their lowest energy conformation.

Molecular Docking: The prepared compound library is then docked into the binding site of the target protein using specialized software. The docking algorithm samples a large number of possible orientations and conformations of the ligand within the binding site and scores them based on their predicted binding affinity.

Hit Identification and Filtering: The results of the docking are a list of compounds ranked by their docking scores. The top-ranking compounds, or "hits," are then subjected to further filtering based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and visual inspection of their binding modes.

Experimental Validation: The most promising candidates identified through in silico screening are then synthesized and tested experimentally to validate their biological activity.

The following table provides a hypothetical example of data that could be generated from a virtual screening study of a library of this compound derivatives against a specific kinase target.

| Compound ID | Scaffold Modification | Docking Score (kcal/mol) | Predicted IC50 (µM) | Lipinski's Rule of Five Violations |

| V-001 | R1 = H, R2 = CH3 | -9.5 | 0.5 | 0 |

| V-002 | R1 = Cl, R2 = CH3 | -10.2 | 0.1 | 0 |

| V-003 | R1 = H, R2 = C2H5 | -9.8 | 0.3 | 0 |

| V-004 | R1 = F, R2 = CH3 | -10.5 | 0.08 | 0 |

| V-005 | R1 = H, R2 = Ph | -11.1 | 0.05 | 1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Detailed Research Findings

Furthermore, QSAR studies on 2,4-disubstituted-phenoxy acetic acid derivatives have been conducted to identify key molecular descriptors that correlate with their activity as CRTh2 receptor antagonists, which are implicated in allergic diseases. chalcogen.ro Such models are invaluable for designing virtual libraries of compounds with a higher probability of being active.

Applications of 2 4 Amino 2,6 Dimethylphenoxy Acetic Acid in Chemical Biology and Materials Science Non Clinical Focus

Utilization as a Molecular Probe for Biochemical Pathways

While direct studies utilizing 2-(4-Amino-2,6-dimethylphenoxy)acetic acid as a molecular probe for specific biochemical pathways are not extensively documented in publicly available research, its structural characteristics suggest potential in this area. The molecule possesses a distinct phenoxyacetic acid scaffold, which is a known pharmacophore in various biologically active compounds. The presence of an amino group provides a reactive handle for the attachment of reporter molecules, such as fluorophores or affinity tags. This would allow for the synthesis of derivatized probes to visualize and track the interactions of the core scaffold with biological targets.

For instance, the carboxylic acid and amino functional groups could be orthogonally protected and then selectively deprotected to attach different moieties. This dual functionality is advantageous in the design of sophisticated molecular probes. The dimethyl substitution on the phenyl ring can influence the molecule's conformation and interaction with binding pockets of proteins, potentially offering a degree of selectivity.

Future research could explore the development of fluorescently labeled derivatives of this compound to investigate its subcellular localization and potential interactions with enzymes or receptors involved in pathways where phenoxyacetic acid derivatives are known to be active.

Role as a Precursor in the Synthesis of Complex Chemical Entities, e.g., Lopinavir Intermediates

One of the more documented, albeit indirect, applications of structurally related compounds is in the synthesis of complex pharmaceutical agents. The core structure, 2-(2,6-dimethylphenoxy)acetic acid, is a known precursor in the synthesis of various organic molecules. While the specific use of the 4-amino substituted version is not explicitly detailed in readily available literature for the synthesis of the HIV protease inhibitor Lopinavir, the general synthetic strategies for Lopinavir involve the coupling of a phenoxyacetic acid derivative to an amino alcohol backbone.

The synthesis of Lopinavir and its intermediates often involves the use of (2,6-dimethylphenoxy)acetic acid. The introduction of an amino group at the 4-position of the phenyl ring could serve as a strategic modification to alter the physicochemical properties of the resulting intermediate or final product, or it could be a key functional group for building more complex analogs. The amino group could be protected during the initial coupling reactions and later deprotected or modified.

The potential role of this compound as a precursor is highlighted by the general importance of substituted phenoxyacetic acids in medicinal chemistry for the construction of complex molecular architectures.

Development of Chemical Tools for Biological Research

The development of chemical tools to probe biological systems is a cornerstone of chemical biology. This compound, with its versatile functional groups, is a candidate for the development of such tools. The primary amino group and the carboxylic acid moiety allow for its incorporation into larger molecules through amide bond formation.

This compound could be utilized as a building block in combinatorial libraries to screen for new biologically active molecules. By systematically reacting the amino or carboxyl group with a diverse set of reagents, a large number of derivatives can be generated and tested for various biological activities.

Furthermore, it could be immobilized on a solid support through either its amino or carboxyl group to create affinity chromatography matrices. These matrices could then be used to isolate and identify binding partners (e.g., proteins) from cell lysates, thereby elucidating the compound's mechanism of action or identifying novel therapeutic targets.

Potential in Agricultural Chemistry, e.g., Herbicide Modification

Phenoxyacetic acids are a well-established class of synthetic auxin herbicides, with 2,4-dichlorophenoxyacetic acid (2,4-D) being a prominent example. These compounds mimic the plant hormone auxin and cause uncontrolled growth and eventual death in susceptible plants. The structural similarity of this compound to this class of herbicides suggests its potential for development as a new herbicidal agent or as a scaffold for modification.

The presence of the amino group could be exploited to create derivatives with altered selectivity, uptake, or translocation properties within the plant. For example, the amino group could be acylated or alkylated to generate a library of compounds for screening. The dimethyl substitutions on the phenyl ring are also known to influence herbicidal activity and selectivity.

Role in Advanced Materials Development (e.g., Polymer Synthesis, Supramolecular Chemistry)

The bifunctional nature of this compound makes it an interesting monomer for the synthesis of novel polymers. The amino and carboxylic acid groups can undergo condensation polymerization to form polyamides. The rigid phenoxyacetic acid core would be expected to impart specific thermal and mechanical properties to the resulting polymer.

The incorporation of this monomer into polyesters or other polymers could also be explored to modify their properties, such as introducing hydrophilicity or providing sites for further chemical modification. The aromatic ring and the potential for hydrogen bonding through the amide linkages could also lead to interesting self-assembly and supramolecular structures.

In the field of supramolecular chemistry, the molecule could be used as a building block for the construction of larger, well-defined architectures through non-covalent interactions such as hydrogen bonding and π-π stacking. The amino and carboxylic acid groups are excellent hydrogen bond donors and acceptors, respectively.

Below is a table summarizing the potential applications and the key structural features of this compound that enable them.

| Application Area | Key Structural Features | Potential Research Directions |

| Molecular Probes | Amino and carboxylic acid groups for conjugation | Synthesis of fluorescently labeled derivatives |

| Complex Synthesis | Phenoxyacetic acid scaffold | Use as a building block for pharmaceutical analogs |

| Chemical Tools | Bifunctionality for library synthesis and immobilization | Development of affinity matrices for target identification |

| Agricultural Chemistry | Phenoxyacetic acid core (known herbicidal pharmacophore) | Synthesis and screening of derivatives for herbicidal activity |

| Materials Science | Amino and carboxylic acid groups for polymerization | Synthesis of novel polyamides and functional polymers |

Future Research Directions and Unexplored Avenues for 2 4 Amino 2,6 Dimethylphenoxy Acetic Acid

Discovery of Novel Molecular Targets

The quest for novel molecular targets for 2-(4-Amino-2,6-dimethylphenoxy)acetic acid and its analogues is a primary focus for future research. The phenoxyacetic acid scaffold is present in various biologically active compounds, including herbicides and pharmaceuticals. mdpi.comwikipedia.org This suggests that derivatives of this parent structure could interact with a wide range of biological macromolecules.

Future research should employ a multi-pronged approach to identify and validate novel molecular targets. High-throughput screening (HTS) of extensive compound libraries against diverse biological targets, including enzymes, receptors, and ion channels, could reveal unexpected activities. For instance, derivatives of phenoxyacetic acid have been identified as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes. nih.gov Investigating the interaction of this compound with such receptors could be a fruitful avenue.

Furthermore, computational methods such as molecular docking and virtual screening can predict potential binding partners. By modeling the interactions of the compound with the active sites of known drug targets, researchers can prioritize experimental validation. For example, docking studies have been used to investigate the binding of aryloxyacetic acids to targets like peroxisome proliferator-activated receptors (PPARs) and acetylcholinesterase (AChE). nih.gov

Table 1: Potential Classes of Molecular Targets for this compound

| Target Class | Rationale for Investigation | Potential Research Approach |

| G-Protein Coupled Receptors (GPCRs) | Phenoxyacetic acid derivatives have shown activity at GPCRs like FFA1. nih.gov | Radioligand binding assays, functional assays (e.g., cAMP measurement). |

| Nuclear Receptors | Aryloxyacetic acids are known to interact with PPARs. nih.gov | Reporter gene assays, co-activator recruitment assays. |

| Enzymes | The carboxylic acid moiety can interact with active sites of various enzymes. | Enzyme inhibition assays, kinetic studies. |

| Ion Channels | Modulation of ion channel activity is a common mechanism for bioactive molecules. | Electrophysiological recordings (e.g., patch-clamp). |

Integration into Multi-component Systems for Enhanced Functionality

The integration of this compound into multi-component systems represents a promising strategy for developing materials and molecules with enhanced or novel functionalities. Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom and step economy. jocpr.com

Future research could explore the use of this compound as a building block in MCRs to generate libraries of diverse and complex molecules. jocpr.com The amino and carboxylic acid functional groups on the molecule make it a suitable candidate for a variety of MCRs, such as the Ugi or Passerini reactions. The resulting complex structures could exhibit unique biological activities or material properties.

Beyond MCRs, the compound could be incorporated into supramolecular assemblies, polymers, or nanomaterials. The amino group, for instance, could be used to anchor the molecule to a polymer backbone or the surface of a nanoparticle, thereby imparting specific recognition or catalytic properties to the resulting system.

Green Chemistry Approaches for Synthesis and Derivatization

Developing environmentally benign methods for the synthesis and derivatization of this compound is crucial for its sustainable application. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Future research in this area should focus on several key aspects. One is the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. The development of catalyst-free or biocatalytic methods for the synthesis would also be a significant advancement. For example, the direct amidation of carboxylic acids using greener catalysts like boric acid is a more sustainable alternative to traditional methods that require stoichiometric activating agents. sciepub.comresearchgate.net

Furthermore, exploring solvent-free reaction conditions, microwave-assisted synthesis, and flow chemistry can lead to more efficient and environmentally friendly processes. These techniques often result in shorter reaction times, higher yields, and reduced energy consumption. The Strecker reaction, a method for synthesizing α-amino acids, has been successfully adapted to a green, one-pot, three-component synthesis in water, which could serve as a model for the synthesis of derivatives of this compound. nih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

| Synthesis Step | Conventional Approach | Potential Green Alternative |

| Amide Bond Formation | Use of coupling reagents (e.g., DCC, EDC) leading to stoichiometric waste. | Catalytic direct amidation (e.g., using boric acid or silanes). sciepub.comthemjalab.com |

| Solvent Use | Use of volatile and often hazardous organic solvents. | Use of water, supercritical fluids, or solvent-free conditions. |

| Energy Input | Conventional heating requiring significant energy. | Microwave irradiation or mechanochemistry for reduced energy consumption. |

| Raw Materials | Reliance on petroleum-based starting materials. | Exploration of bio-based feedstocks. |

Advanced Spectroscopic Characterization Methods for Conformational Dynamics

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for elucidating its structure-activity relationships. Advanced spectroscopic techniques, in combination with computational modeling, can provide detailed insights into the molecule's behavior in different environments.

Future research should utilize a combination of experimental and theoretical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of atoms and thus the preferred conformation in solution. X-ray crystallography can determine the precise solid-state structure of the molecule and its derivatives. researchgate.net

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can complement experimental data by predicting stable conformations, vibrational frequencies, and the dynamic behavior of the molecule over time. orientjchem.org Such studies on phenoxyacetic acid and its derivatives have already provided valuable insights into their molecular structure and vibrational spectra. orientjchem.org

Exploration of Stereoisomeric Effects on Biological Activity of this compound Analogues

For analogues of this compound that possess chiral centers, the exploration of stereoisomeric effects on biological activity is a critical area of future research. It is well-established that the different stereoisomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. nih.gov

Future studies should focus on the synthesis of enantiomerically pure analogues of this compound. This would allow for the individual evaluation of each stereoisomer's biological activity. Chiral chromatography and asymmetric synthesis are key techniques to achieve this separation and synthesis.

Once the individual stereoisomers are obtained, their interactions with biological targets should be investigated in detail. This includes determining their binding affinities, potencies, and efficacies. Molecular modeling can be employed to understand the structural basis for the observed stereoselectivity, providing insights into how each isomer interacts differently with its target. researchgate.net Such studies are crucial for the development of more potent and selective therapeutic agents or other bioactive compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Amino-2,6-dimethylphenoxy)acetic acid, and how can researchers optimize purity during synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ester hydrolysis. For example, ethyl (4-amino-2,6-dimethylphenoxy)acetate (a precursor) can undergo alkaline hydrolysis to yield the target carboxylic acid . Critical purification steps include recrystallization using ethanol/water mixtures or column chromatography with silica gel and a gradient of ethyl acetate in hexane. Purity assessment should involve HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) to detect residual solvents or unreacted intermediates .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the aromatic protons of the dimethylphenoxy ring (δ 6.5–7.0 ppm, doublets) and the acetic acid moiety (δ 3.8–4.2 ppm for CH2) .

- IR Spectroscopy : Confirm the presence of carboxylic acid (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and amine groups (N-H ~3350 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 210.1 (C10H13NO3). Common pitfalls include misassignment of solvent peaks or fragmentation artifacts .

Q. How does solubility profiling inform solvent selection for reaction optimization?

- Methodological Answer : While direct solubility data for this compound is limited, analogous phenoxyacetic acids exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in non-polar solvents. Solubility can be experimentally determined via saturation shake-flask method at 25°C, followed by UV-Vis quantification (λmax ~270 nm) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in spectral interpretations of derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural validation. For example, crystallographic studies of related compounds (e.g., 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid) reveal bond angles and packing patterns that clarify ambiguous NMR signals, such as overlapping aromatic protons or rotational isomers . Space group assignments (e.g., monoclinic P21/c) and hydrogen-bonding networks further aid in correlating structure with reactivity .

Q. What computational strategies predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model electrophilic aromatic substitution at the para-amino position. AI-driven synthesis planning tools (e.g., Reaxys or Pistachio databases) suggest feasible routes, such as coupling with acyl chlorides or participation in Ullmann reactions . Reaction barriers for ester hydrolysis or amine protection steps should be validated via kinetic studies .

Q. How do molecular packing arrangements in crystallized derivatives influence biological activity?

- Methodological Answer : Crystal lattice interactions (e.g., π-π stacking of aromatic rings or hydrogen-bonded dimers) affect solubility and membrane permeability. For instance, derivatives with tight packing (e.g., 2-(4-formyl-2,6-dimethoxyphenoxy)acetic acid, V = 1103.4 ų) may exhibit reduced bioavailability compared to more loosely packed analogs . Biological assays (e.g., MIC tests for antimicrobial activity) should be paired with structural data to identify activity trends .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data in structurally similar analogs?

- Methodological Answer : Overlapping signals (e.g., unresolved aromatic protons at δ 6.5–7.0 ppm) can arise from dynamic processes or symmetry. Use variable-temperature NMR (VT-NMR) to slow conformational exchange or employ 2D techniques (HSQC, COSY) to resolve coupling patterns . For example, in related triazine derivatives, unresolved signals at δ 171–173 ppm (13C) were attributed to rapid keto-enol tautomerism .

Biological Activity Assessment

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Methodological Answer : Standard assays include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.